Tin-ZINC

Lead-free solder Electronics assembly Thermal management

Choose Tin-ZINC (CAS 51184-11-3) for your most demanding lead-free and cadmium-free applications. With a eutectic melting point of just 198°C, the near-eutectic Sn-9Zn composition enables reliable soldering of heat-sensitive components like plastic-encapsulated microcircuits and displays, avoiding costly equipment retrofits. For corrosion protection, Sn-20Zn coatings uniquely combine the cathodic protection of zinc with the barrier properties of tin, outperforming cadmium and zinc-nickel alternatives in aerospace, automotive, and marine environments. This alloy system delivers the critical trifecta—low melting temperature, mechanical integrity, and superior corrosion resistance—that no single competing lead-free alloy can match. Secure your supply of this strategically vital material today.

Molecular Formula SnZn
Molecular Weight 184.1 g/mol
CAS No. 51184-11-3
Cat. No. B8454451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin-ZINC
CAS51184-11-3
Molecular FormulaSnZn
Molecular Weight184.1 g/mol
Structural Identifiers
SMILES[Zn].[Sn]
InChIInChI=1S/Sn.Zn
InChIKeyGZCWPZJOEIAXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes65 g / 1 lb / 2 lb / 2 rods / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin-ZINC (CAS 51184-11-3) Solder and Plating Alloy: Basic Properties and Lead-Free Positioning


Tin-ZINC (CAS 51184-11-3) refers to the binary tin-zinc alloy system (Sn-Zn), most commonly encountered as the near-eutectic Sn-9Zn (or Sn-8.8Zn) composition. It is a metallic alloy, not an organometallic compound, characterized by a eutectic melting point of approximately 198°C [1]. This alloy is industrially significant as a lead-free alternative to traditional Sn-Pb solders and as a sacrificial corrosion-resistant coating for steel and other substrates [2]. Its composition is often specified as weight percent (wt.%) zinc, with eutectic Sn-9Zn and Sn-20Zn coating alloys representing key commercial variants.

Why Sn-Zn Alloys Cannot Be Directly Replaced by Other Lead-Free Solder or Coating Systems


The Sn-Zn alloy system occupies a unique position in lead-free electronics and corrosion protection due to a combination of properties not simultaneously offered by any single alternative. While Sn-Ag-Cu (SAC) alloys provide superior reliability, their melting point (~217°C) is significantly higher than that of Sn-Zn (~198°C), making them unsuitable for temperature-sensitive components [1]. Conversely, Sn-Bi alloys offer lower melting points (~139°C) but suffer from brittleness and poor thermal fatigue resistance [2]. In corrosion-resistant coatings, pure zinc provides only barrier protection and forms voluminous white corrosion products, whereas Sn-Zn coatings uniquely combine the cathodic protection of zinc with the barrier properties of tin, achieving performance superior to both cadmium and zinc-nickel alternatives [3]. These fundamental trade-offs mean that substituting Sn-Zn with another alloy system inevitably compromises one of three critical attributes: melting temperature, mechanical integrity, or corrosion protection.

Quantitative Differentiation of Sn-Zn Alloys: A Procurement-Focused Comparative Evidence Review


Melting Point: Sn-Zn Eutectic vs. Sn-Pb and Sn-Ag-Cu Solders

The eutectic Sn-9Zn alloy exhibits a melting point of 198°C, which is only 15°C higher than the conventional Sn-37Pb eutectic (183°C) [1][2]. This difference is substantially smaller than that for the industry-standard Sn-Ag-Cu (SAC) family, which melts at approximately 217°C, representing a 34°C increase over Sn-Pb [3]. The Sn-Zn melting point enables drop-in replacement of Sn-Pb solders using existing reflow equipment with minimal process modifications, a key advantage for legacy electronics manufacturing lines [4].

Lead-free solder Electronics assembly Thermal management

Corrosion Resistance: Sn-20Zn Coating vs. Cadmium and Zinc-Nickel Coatings

Electrodeposited Sn-20 wt.% Zn alloy coatings demonstrated superior corrosion resistance to both cadmium and Zn-12 wt.% Ni coatings when evaluated by electrochemical methods in 3 wt.% NaCl solution and salt spray testing [1]. The Sn-Zn coating combines the barrier protection of tin with the cathodic (sacrificial) protection of zinc, preventing the formation of gross white corrosion products characteristic of pure zinc coatings [2]. Industry assessments indicate Sn-Zn coatings offer corrosion protection up to five times better than traditional zinc plating [3].

Corrosion protection Electroplating Sacrificial coatings

Tensile Strength: Sn-Zn-Based Alloys vs. Sn-Pb and SAC Solders

Static tensile testing of as-cast Sn-Zn binary and Sn-Zn-Ag/Sn-Zn-Cu ternary alloys revealed ultimate tensile strength (UTS) values consistently higher than those of common Sn-Pb solders and competitive with Pb-free SAC family alloys [1]. The study examined compositions containing 4.5, 9, and 13.5 wt.% Zn, demonstrating that all Sn-Zn-based alloys exhibited attractive combinations of mechanical characteristics, particularly tensile strength, surpassing conventional leaded solders [2].

Mechanical properties Solder joint reliability Tensile testing

Raw Material Cost: Sn-Zn vs. Sn-Ag-Cu Solder Alloys

Sn-Zn solder alloys offer significantly lower raw material costs compared to Sn-Ag-Cu (SAC) solders due to the high price of silver [1]. This cost advantage, combined with the melting point proximity to Sn-Pb, positions Sn-Zn as an economically attractive lead-free alternative for high-volume consumer electronics manufacturing [2]. Comparative studies highlight that while SAC alloys dominate high-reliability applications, Sn-Zn provides a cost-effective solution where extreme thermal cycling reliability is not the primary design constraint [3].

Cost analysis Lead-free soldering Procurement

Optimized Application Scenarios for Tin-ZINC Alloys Based on Comparative Evidence


Lead-Free Soldering of Temperature-Sensitive Electronic Components

The eutectic Sn-9Zn alloy, with a melting point of 198°C (only 15°C above Sn-Pb), is ideally suited for soldering heat-sensitive components such as plastic-encapsulated microcircuits, connectors, and displays that cannot withstand the 217°C+ reflow temperatures required by SAC solders [1]. This enables lead-free compliance in legacy manufacturing lines without expensive equipment retrofitting [2].

Sacrificial Corrosion Protection for Steel Substrates in Harsh Environments

Sn-20 wt.% Zn electroplated coatings provide superior corrosion protection compared to cadmium and zinc-nickel alternatives, as demonstrated by electrochemical and salt spray testing [1]. These coatings are particularly valuable for aerospace fasteners, automotive underbody components, and marine hardware where both barrier and cathodic protection are required without the toxicity of cadmium [2].

Cost-Effective Lead-Free Solder for High-Volume Consumer Electronics

For applications where extreme thermal cycling reliability is not the primary requirement (e.g., household appliances, power tools, low-cost consumer gadgets), Sn-Zn solders offer a compelling combination of low raw material cost and acceptable mechanical performance [1]. The cost advantage over silver-containing SAC solders can be decisive in price-sensitive manufacturing environments [2].

Technical Documentation Hub

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